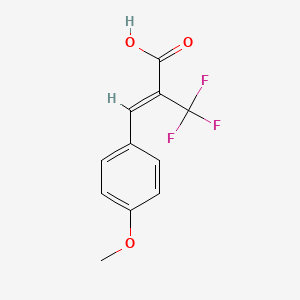
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an acrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
Major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, alkanes, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyphenyl group may contribute to its binding affinity and specificity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(Trifluoromethyl)-3-(4-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid: Contains a chlorophenyl group instead of a methoxyphenyl group.
(Z)-2-(Trifluoromethyl)-3-(4-nitrophenyl)acrylic acid: Features a nitrophenyl group in place of the methoxyphenyl group.
Uniqueness
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties
Propiedades
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPNCBCUYGROS-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

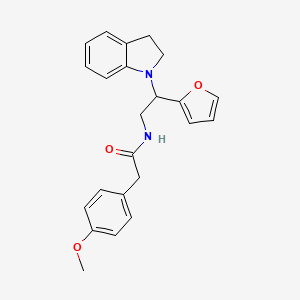
![N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2787155.png)
![1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2787158.png)

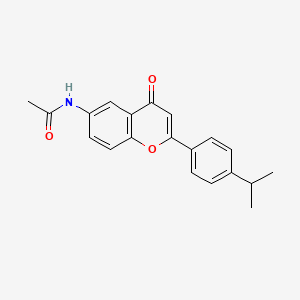
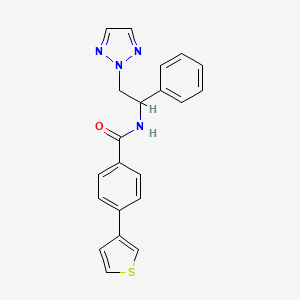
![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)
![5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2787169.png)
![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)
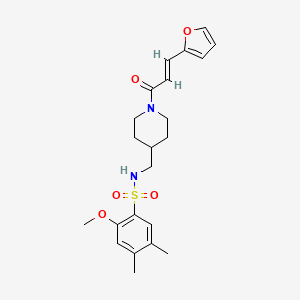
![3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2787174.png)
![2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2787175.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)
